Sustained Cellular Target Engagement of CDK14 after Compound Washout Compared to Reversible Analog
FMF-04-159-2 exhibits sustained, covalent target engagement of CDK14 in a cellular context that is resistant to compound washout, a feature not shared by its reversible analog FMF-04-159-R. In a NanoBRET live-cell target engagement assay in HCT116 cells, FMF-04-159-2 potently engaged CDK14 with an IC50 of 39.6 ± 2.8 nM. After a 2-hour compound washout, the IC50 increased only 1.4-fold to 56.3 ± 6.0 nM, confirming the irreversible nature of the binding [1]. In stark contrast, the reversible analog FMF-04-159-R, which lacks the acrylamide warhead, showed a 5-fold lower initial potency (IC50 = 563 ± 145 nM) and a dramatic 7-fold loss in potency after washout (IC50 = 3417 ± 1154 nM), demonstrating rapid dissociation [1].
| Evidence Dimension | Cellular target engagement and retention after washout (CDK14 NanoBRET assay) |
|---|---|
| Target Compound Data | IC50 = 39.6 ± 2.8 nM (pre-washout); IC50 = 56.3 ± 6.0 nM (2 h post-washout); Fold-change = 1.4x |
| Comparator Or Baseline | FMF-04-159-R (reversible analog): IC50 = 563 ± 145 nM (pre-washout); IC50 = 3417 ± 1154 nM (2 h post-washout) |
| Quantified Difference | FMF-04-159-2 is 14-fold more potent pre-washout and 61-fold more potent post-washout compared to FMF-04-159-R; FMF-04-159-2 retains 70% of its activity post-washout vs. FMF-04-159-R retains only 16%. |
| Conditions | NanoBRET live-cell target engagement assay in HCT116 human colorectal carcinoma cells; 4 h compound treatment followed by 2 h washout. |
Why This Matters
This sustained, washout-resistant target engagement enables unique experimental protocols (e.g., pulse-chase studies) and provides a more durable pharmacodynamic effect, making FMF-04-159-2 the superior tool for interrogating CDK14 function in long-term cellular assays.
- [1] Ferguson, F. M., Doctor, Z. M., Ficarro, S. B., Browne, C. M., Marto, J. A., Johnson, J. L., Yaron, T. M., Cantley, L. C., Kim, N. D., Sim, T., Berberich, M. J., Kalocsay, M., Sorger, P. K., & Gray, N. S. (2019). Discovery of Covalent CDK14 Inhibitors with Pan-TAIRE Family Specificity. Cell Chemical Biology, 26(6), 804–817.e12. View Source
